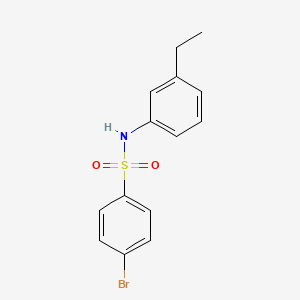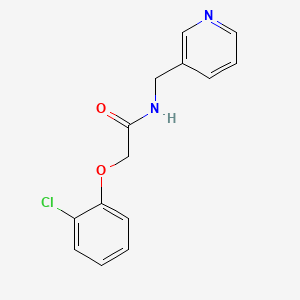
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate, also known as NBD-Ac, is a fluorescent probe used in scientific research. It is a small molecule that can be synthesized in the lab and has various applications in biochemical and physiological studies.
Mécanisme D'action
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a fluorescent molecule that can be excited by light at a wavelength of 465 nm. Upon excitation, the molecule emits light at a wavelength of 540 nm. The intensity of the emitted light is proportional to the concentration of this compound in the sample. This compound can be used to monitor changes in fluorescence intensity that occur as a result of biochemical and physiological processes.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that can be used in vitro and in vivo experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in lab experiments is its high sensitivity and specificity. It can detect changes in fluorescence intensity at low concentrations and in complex biological samples. Another advantage is its versatility, as it can be used to label a wide range of biomolecules. However, this compound has some limitations, including photobleaching, which can affect the accuracy of fluorescence measurements. It is also sensitive to pH changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in scientific research. One potential application is in the development of new biosensors for disease diagnosis and drug discovery. This compound can also be used to study the dynamics of protein-protein interactions and enzyme activity in living cells. Additionally, this compound can be used to label and track biomolecules in real-time, providing insights into cellular processes.
Méthodes De Synthèse
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be synthesized using a reaction between 2-nitrobenzaldehyde and 2-aminophenol, followed by acetylation with acetic anhydride. The reaction yields a yellow powder that is purified through column chromatography.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is widely used as a fluorescent probe in scientific research. It can be used to study protein-protein interactions, enzyme activity, and membrane dynamics. This compound is also used to label biomolecules for imaging and detection purposes.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)23-12-5-6-13-14(8-12)17-15(24-16(13)20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHVKNRXLAQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)

![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)




![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)